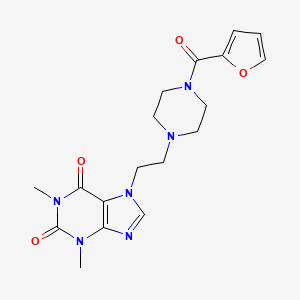![molecular formula C44H58N6O4+2 B12758674 2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B12758674.png)
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium is a complex organic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This compound is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium typically involves multiple steps. The process begins with the preparation of the porphyrin core, followed by the introduction of the ethenyl groups and the trimethylazaniumyl side chain. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the ethenyl groups or the porphyrin core.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential therapeutic applications include photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: The compound’s unique properties make it valuable in the development of sensors and catalysts.
Mecanismo De Acción
The mechanism by which 2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium exerts its effects involves its ability to absorb light and transfer energy. This property is crucial in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells. The molecular targets and pathways involved include cellular membranes and various enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.
Hematoporphyrin: Used in photodynamic therapy for its photosensitizing properties.
Uniqueness
2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium is unique due to its specific side chains and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C44H58N6O4+2 |
|---|---|
Peso molecular |
735.0 g/mol |
Nombre IUPAC |
2-[3-[7,12-bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-22,23-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium |
InChI |
InChI=1S/C44H58N6O4/c1-13-31-27(3)35-23-36-29(5)33(15-17-43(51)53-21-19-49(7,8)9)41(47-36)26-42-34(16-18-44(52)54-22-20-50(10,11)12)30(6)38(48-42)25-40-32(14-2)28(4)37(46-40)24-39(31)45-35/h13-14,23-26,45-46H,1-2,15-22H2,3-12H3/q+2 |
Clave InChI |
BPRZURZISUEADA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OCC[N+](C)(C)C)C)C(=C3C)CCC(=O)OCC[N+](C)(C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




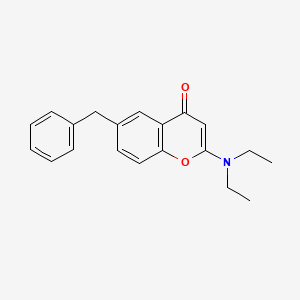
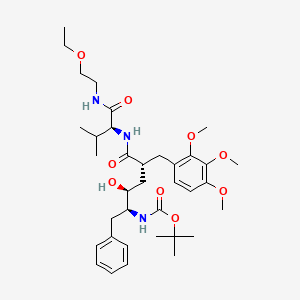
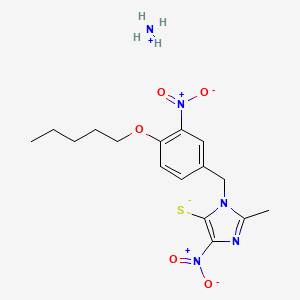
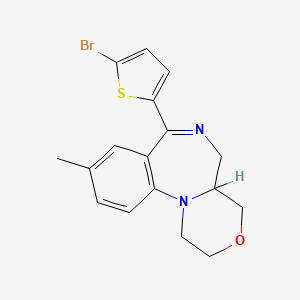

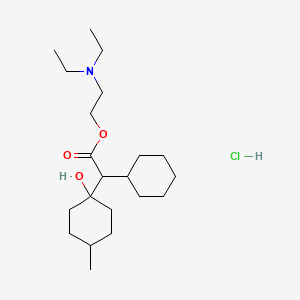
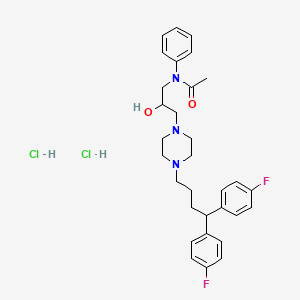
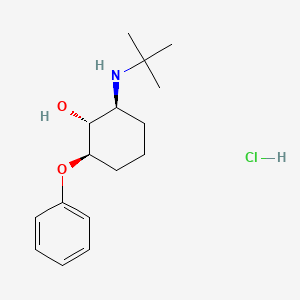
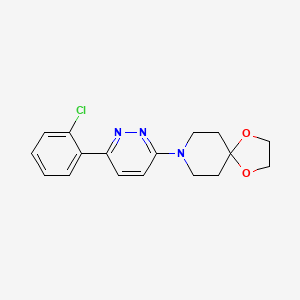
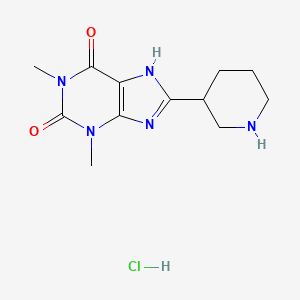
![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
